Thietane-3-carboxylic acid

Catalog No.
S742327
CAS No.
765-55-9
M.F
C4H6O2S
M. Wt
118.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thietane-3-carboxylic acid

CAS Number

765-55-9

Product Name

Thietane-3-carboxylic acid

IUPAC Name

thietane-3-carboxylic acid

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

InChI

InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)

InChI Key

BDIPXAVHQNFRNU-UHFFFAOYSA-N

SMILES

C1C(CS1)C(=O)O

Canonical SMILES

C1C(CS1)C(=O)O

Organic Synthesis: Building Block and Precursor

The presence of both a carboxylic acid and a thietane ring in its structure makes thietane-3-carboxylic acid a valuable building block for synthesizing more complex molecules. Researchers have utilized it as a starting material for the preparation of various heterocyclic compounds, including thiophenes, pyrroles, and thiazoles. These compounds often possess diverse biological activities and find applications in drug discovery and material science [].

Furthermore, thietane-3-carboxylic acid can serve as a precursor for the synthesis of other functionalized thietane derivatives. These derivatives can be further modified to explore their potential applications in different scientific fields [].

Thietane-3-carboxylic acid is an organic compound classified as a heterocyclic carboxylic acid. Its molecular formula is C₄H₆O₂S, and it features a thietane ring, which is a four-membered sulfur-containing cyclic structure. The compound contains a carboxylic acid group (-COOH) at the third carbon of the thietane ring, contributing to its chemical reactivity and potential biological activity. Thietanes, including Thietane-3-carboxylic acid, are of interest due to their unique structural properties and their roles as intermediates in organic synthesis and potential pharmaceuticals .

Typical of carboxylic acids and thietanes. Key reactions include:

  • Decarboxylation: Under certain conditions, Thietane-3-carboxylic acid can lose carbon dioxide, leading to the formation of thietane derivatives.
  • Nucleophilic Substitution: The presence of the sulfur atom allows for nucleophilic attack on the carbon atoms adjacent to the sulfur, facilitating substitutions.
  • Ring Opening: The thietane ring can undergo ring-opening reactions in the presence of strong nucleophiles or electrophiles, leading to functionalized compounds .

Thietane-3-carboxylic acid has shown biological activity that may be relevant in medicinal chemistry. Its derivatives have been studied for potential pharmacological effects, including:

  • Antimicrobial Properties: Some thietane derivatives exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity: Research indicates that certain thietanes may possess anticancer properties, making them candidates for further investigation in cancer therapy .
  • Toxicology: It is important to note that Thietane-3-carboxylic acid is classified as harmful if swallowed or in contact with skin, indicating potential toxicity that must be managed in any biological applications .

The synthesis of Thietane-3-carboxylic acid can be achieved through several methods:

  • Ring Expansion of Thiiranes: This method involves the nucleophilic or electrophilic ring expansion of thiiranes, which are three-membered sulfur-containing rings. This approach allows for the introduction of functional groups such as carboxylic acids .
  • Direct Carboxylation: Another method includes direct carboxylation of thietanes using carbon dioxide under specific catalytic conditions.
  • Functionalization of Precursor Compounds: Starting from simpler sulfur-containing compounds, various functionalization strategies can lead to the formation of Thietane-3-carboxylic acid .

Thietane-3-carboxylic acid has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it is being explored for use in drug development.
  • Material Science: Its unique structural properties may find applications in developing new materials with specific functionalities .

Several compounds share structural similarities with Thietane-3-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
Thiolactic AcidCarboxylic AcidContains a thiol group; used in biochemical processesLacks a cyclic structure
2-Thiophenecarboxylic AcidAromatic Carboxylic AcidContains a thiophene ring; used in pharmaceuticalsAromatic system present
2-Methylthiazole-4-carboxylic AcidHeterocyclic Carboxylic AcidContains nitrogen; involved in metabolic pathwaysIncorporates nitrogen into structure
4-Thiazolidinecarboxylic AcidHeterocyclic Carboxylic AcidContains a five-membered ring; used in medicinal chemistryLarger ring size

Thietane-3-carboxylic acid's unique four-membered ring structure distinguishes it from these similar compounds, providing specific reactivity and potential biological activity that may not be present in others .

Molecular Geometry and Conformational Studies

Thietane-3-carboxylic acid exhibits a distinctive molecular architecture characterized by a four-membered saturated heterocyclic ring containing one sulfur atom at position 1, with a carboxylic acid functional group attached at the carbon-3 position [1]. The molecular formula is C₄H₆O₂S with a molecular weight of 118.15 g/mol [2]. The canonical SMILES representation is C1C(CS1)C(=O)O, while the InChI identifier is InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) [1].

The thietane ring system demonstrates significant structural strain due to the constraints imposed by the four-membered ring geometry [3]. Experimental measurements reveal that the carbon-sulfur-carbon bond angle in thietane is 76.80°, substantially compressed from the ideal tetrahedral angle [4]. This angular compression contributes to a ring strain energy of approximately 19.6 to 25.5 kcal/mol for the thietane framework [3] [5].

The conformational behavior of thietane-3-carboxylic acid is dominated by ring-puckering motions characteristic of four-membered heterocycles [6]. Unlike oxetane, which exhibits a nearly planar equilibrium configuration with a very low barrier of approximately 15 cm⁻¹, thietane demonstrates a more pronounced puckering preference [6]. The ring-puckering potential function in thietane follows a double-minimum profile with a barrier height of 274 cm⁻¹ for the planar conformation [6] [7].

Table 1: Geometric Parameters of Thietane-3-carboxylic Acid

ParameterValueReference
Molecular FormulaC₄H₆O₂S [1]
Molecular Weight118.15 g/mol [2]
Carbon-Sulfur-Carbon Bond Angle76.80° [4]
Ring Strain Energy19.6-25.5 kcal/mol [3] [5]
Ring-Puckering Barrier274 cm⁻¹ [6]
Ring-Puckering Angle26° [7]

The carboxylic acid substituent at the 3-position introduces additional conformational complexity through rotation about the C₃-C(O) bond [8]. Computational models predict that the carboxylic acid group adopts an equatorial position relative to the puckered ring to minimize steric hindrance [9]. The presence of the carboxyl functionality also influences the overall molecular dipole moment and hydrogen bonding capabilities of the compound [8].

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies of thietane derivatives have provided valuable insights into the solid-state structure of these four-membered heterocycles [10] [11]. While specific crystallographic data for thietane-3-carboxylic acid itself remains limited in the literature, related thietane derivatives have been successfully characterized through X-ray analysis [10] [11].

Crystallographic investigations of substituted thietane compounds reveal that the four-membered ring adopts a puckered conformation in the solid state [11]. The sulfur atom typically deviates from the plane defined by the three carbon atoms, with puckering angles ranging from 18° to 26° depending on the substitution pattern and crystal packing forces [7]. This deviation from planarity is consistent with the gas-phase conformational preferences observed in spectroscopic studies [6].

Table 2: Crystallographic Parameters for Related Thietane Derivatives

CompoundSpace GroupRing Puckering AngleCrystal SystemReference
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide-~20°- [10]
Thietan-3-ol derivative-18-26°- [11]
Thietane (gas phase)-26°- [7]

The intermolecular interactions in thietane-containing crystals are typically dominated by hydrogen bonding involving the carboxylic acid functionality when present [12]. These hydrogen-bonded networks can influence the observed ring conformation through crystal packing effects, sometimes stabilizing conformations that differ from the isolated molecule geometry [8].

Recrystallization techniques have proven effective for obtaining single crystals suitable for X-ray diffraction analysis [11]. Slow evaporation from appropriate solvents such as toluene or acetone over periods of 2-3 days typically yields crystals of sufficient quality for structural determination [12]. The choice of solvent can influence the crystal form obtained, with different solvents potentially leading to polymorphic variations [12].

Density Functional Theory Calculations

Density Functional Theory calculations have emerged as a powerful tool for investigating the structural and electronic properties of thietane-3-carboxylic acid [13] [14]. The B3LYP functional with various basis sets, particularly 6-31G* and 6-311G**, has been extensively employed for geometry optimization and energy calculations of thietane systems [13] [14].

Computational studies reveal that the thietane ring system exhibits significant electronic effects that influence its reactivity [13]. The presence of the sulfur atom creates a polarizable heteroatom that can participate in various intermolecular interactions [15]. Calculations using the UB3LYP/6-31G* level of theory have demonstrated that thietane radical cations undergo characteristic cycloreversion reactions, providing insights into the electronic structure and stability of these systems [13].

Table 3: DFT Calculation Results for Thietane Systems

MethodBasis SetProperty CalculatedKey FindingReference
B3LYP6-31G*Geometry OptimizationRing strain quantification [13]
UB3LYP6-31G*Radical cation stabilityCycloreversion mechanism [13]
M06-2X6-31+G(d)Conformational analysisTautomer energies [14]
MP26-31+G(d)Reaction barriersNucleophilic attack rates [5]

The ωB97X-D exchange-correlation functional has proven particularly effective for describing the binding interactions of thietane derivatives [16]. These calculations incorporate dispersion corrections that are essential for accurately modeling the weak intermolecular forces present in sulfur-containing heterocycles [16]. Natural Bond Orbital analysis reveals significant stabilization energies arising from hyperconjugation interactions between the thietane ring and attached substituents [8].

Molecular orbital calculations indicate that the highest occupied molecular orbital in thietane-3-carboxylic acid is primarily localized on the sulfur atom, while the lowest unoccupied molecular orbital exhibits significant contribution from the carboxylic acid carbonyl group [17]. This electronic distribution influences the compound's reactivity patterns and spectroscopic properties [17].

Quantum chemical calculations have also been employed to predict vibrational frequencies and spectroscopic properties [14]. These theoretical predictions serve as valuable aids in the interpretation of experimental infrared and nuclear magnetic resonance spectra [14]. The calculated harmonic frequencies are typically scaled by factors of 0.96 to account for anharmonicity effects [13].

Comparative Analysis with Oxetane and Azetidine Analogues

The structural and conformational properties of thietane-3-carboxylic acid can be effectively understood through comparison with its oxygen and nitrogen analogues, oxetane-3-carboxylic acid and azetidine-3-carboxylic acid [18] [19]. These four-membered heterocycles exhibit both similarities and significant differences in their geometric and electronic properties [19].

Table 4: Comparative Structural Parameters of Four-Membered Heterocycles

PropertyThietaneOxetaneAzetidineReference
Ring Strain Energy (kcal/mol)19.624.725.2 [18] [3]
Heteroatom Bond Angle (°)76.892.0~90 [18] [4]
Ring ConformationPuckeredNearly planarPuckered [18] [6]
Puckering Barrier (cm⁻¹)27415Variable [18] [6]
Equilibrium ConfigurationNon-planarPlanarNon-planar [18] [6]

The heteroatom identity significantly influences the ring geometry and conformational behavior [18]. While oxetane approaches planarity due to its low ring-puckering barrier, both thietane and azetidine maintain puckered conformations with higher inversion barriers [18] [6]. The larger atomic radius of sulfur compared to oxygen results in longer carbon-heteroatom bonds in thietane, which partially relieves angular strain but introduces additional steric effects [19].

Electronic structure calculations reveal that the three heterocycles exhibit distinct charge distributions and molecular orbital energies [5]. Thietane demonstrates the highest reactivity toward nucleophilic attack, with reaction rates exceeding those of oxetane by factors of 10⁶ or greater when corrected for ring strain effects alone [5]. This enhanced reactivity is attributed to the polarizability of the sulfur atom and its ability to stabilize charged transition states [5].

The conformational preferences of the carboxylic acid substituent also vary among the three systems [20]. In oxetane-3-carboxylic acid, the rigid, nearly planar ring constrains the orientation of the carboxyl group [20]. Thietane-3-carboxylic acid benefits from the ring flexibility to adopt conformations that minimize steric interactions [8]. Azetidine-3-carboxylic acid introduces additional complexity through potential hydrogen bonding between the ring nitrogen and the carboxylic acid functionality [21].

Table 5: Comparative Reactivity and Physical Properties

PropertyThietane-3-COOHOxetane-3-COOHAzetidine-3-COOHReference
Relative Nucleophilic Attack RateHighestIntermediateVariable [5]
Hydrogen Bonding CapabilityModerateLowHigh [20]
Ring FlexibilityHighLowModerate [18]
Bioisosteric PotentialPromisingEstablishedLimited [20]

The bioisosteric potential of these heterocycles has been systematically evaluated, with oxetane-3-ol and thietan-3-ol derivatives showing promise as carboxylic acid replacements in medicinal chemistry applications [20]. The sulfur-containing thietane derivatives offer unique advantages in terms of hydrogen bonding properties and three-dimensional structure that differ from both the oxygen and nitrogen analogues [20].

The Riemschneider thiocarbamate synthesis represents a fundamental approach, involving the reaction of thiocyanates with water or alcohols to generate the desired thiocarbamate intermediates. This methodology finds particular application in herbicide synthesis, exemplified by the production of cycloate through the reaction of dimethylthiocarbamoyl chloride with ethyl mercaptan [8].

Salt formation through the reaction of amines with carbonyl sulfide provides an additional route to thiocarbamate intermediates. The resulting ammonium thiocarbamate salts can undergo subsequent cyclization reactions under appropriate conditions [8].

Mechanistic Pathways

The cyclization process typically involves nucleophilic attack by the sulfur center on an appropriately positioned electrophilic carbon. The success of these transformations depends critically on the electronic and steric properties of the thiocarbamate substituents, which influence both the nucleophilicity of sulfur and the accessibility of the electrophilic center.

Oxidation State Manipulations

Sulfoxide/Sulfone Derivative Synthesis

The oxidation of thietane derivatives to their corresponding sulfoxides and sulfones represents a crucial synthetic transformation that dramatically influences the pharmacological and physicochemical properties of the resulting compounds [9] [10] [11] [12].

Electronic and Conformational Effects

Different oxidation states of the thietane ring system profoundly affect properties such as lipophilicity, membrane permeability, and intrinsic solubility. The sulfur atom's relatively large size causes the thietane dioxide ring to exhibit significantly reduced ring strain compared to the parent thietane or oxetane analogues. This geometric modification can result in more than ten-fold increases in biological activity, as demonstrated in LpxC inhibition studies [12].

Controlled Oxidation Strategies

Selective formation of sulfoxides over sulfones requires careful control of reaction conditions and stoichiometry. Kinetically controlled conditions favor sulfoxide formation, while thermodynamic conditions typically lead to sulfone products. Several strategies have been developed to maximize selectivity [10] [11]:

  • Stoichiometric control: Precise oxidant-to-substrate ratios prevent over-oxidation
  • Mode of addition: Adding oxidant to the reaction mixture rather than substrate to oxidant
  • Continuous monitoring: Real-time analysis prevents product degradation
  • Acidic conditions: Suppression of sulfone formation through protonation effects
  • Catalytic methods: Use of less reactive terminal oxidants with appropriate catalysts

Electrochemical Oxidation Methods

Electrochemical approaches offer exceptional control over oxidation state selectivity. Under constant current conditions of 5 milliamperes for 10 hours in dimethylformamide, sulfoxides are selectively obtained in good yields. Increasing the current to 10-20 milliamperes in methanol for equivalent reaction times favors sulfone formation. The oxygen atoms in both sulfoxide and sulfone products derive from water, providing a mechanistically clean transformation [10].

Oxidation LevelConditionsSolventCurrentTimeSelectivity
SulfoxideControlled conditionsDMF5 mA10 hHigh selectivity
SulfoneForcing conditionsMeOH10-20 mA10 hComplete oxidation
Mixed productsIntermediate conditionsVariousVariableVariableModerate selectivity

mCPBA-Mediated Oxidation Pathways

meta-Chloroperbenzoic acid represents the most widely employed oxidizing agent for the conversion of thietane derivatives to their oxidized analogues [13] [9] [14] [15] [16].

Mechanistic Investigations

Detailed mechanistic studies reveal that thietane oxidation with mCPBA proceeds through formation of a persulfoxide intermediate, which undergoes substrate-catalyzed rearrangement via a thiadioxirane intermediate. This pathway represents a novel example of self-catalyzed oxidation, where the unique geometry of the four-membered ring system enables an unencumbered approach to the sulfonium sulfur center [16].

The small carbon-sulfur-carbon bond angle in thietanes, measured at approximately 76.80°, facilitates this self-catalyzed process. In contrast, larger ring systems with increased carbon-sulfur-carbon angles do not exhibit comparable self-catalyzation behavior [16].

Reaction Conditions and Optimization

The standard protocol involves treatment of thietane derivatives with 3.0 equivalents of mCPBA in dichloromethane at 0°C, with gradual warming to room temperature over 3.5 hours. The reaction mixture requires quenching with saturated sodium bicarbonate solution, followed by standard aqueous workup procedures [13].

Product Distribution and Selectivity

Under carefully controlled conditions, thietane oxidation with mCPBA preferentially yields sulfoxide products with only trace amounts of sulfone formation. This selectivity reflects the kinetic preference for single-oxygen insertion over double oxidation. However, the use of excess oxidant or extended reaction times can lead to sulfone formation through continued oxidation of the initially formed sulfoxide [16].

Comparative Oxidant Studies

Systematic comparison with alternative oxidizing agents demonstrates the unique effectiveness of mCPBA for thietane oxidation. Other peroxides such as hydrogen peroxide, sodium periodate, tert-butyl hydroperoxide, and ozone prove generally ineffective under similar reaction conditions, highlighting the specific mechanistic requirements for successful thietane oxidation [18].

Oxidizing AgentEquivalentsMajor ProductReaction TimeSpecial Requirements
mCPBA1.0Sulfoxide3.5 hStandard conditions
mCPBA3.0+Mixed products3.5 hRisk of over-oxidation
H₂O₂ExcessLimited conversionExtendedAcid catalysis may help
NaIO₄ExcessPoor resultsExtendedGenerally ineffective
t-BuOOHExcessMinimal reactionExtendedRequires activation

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Thietane-3-carboxylic acid

Dates

Last modified: 08-15-2023

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